molecular formula C11H15NO4S B14836208 N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide

N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide

Cat. No.: B14836208
M. Wt: 257.31 g/mol
InChI Key: AQCWMVIXJZUBIS-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO4S. This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-5-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-5-methoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

N-(3-cyclopropyloxy-5-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO4S/c1-15-10-5-8(12-17(2,13)14)6-11(7-10)16-9-3-4-9/h5-7,9,12H,3-4H2,1-2H3

InChI Key

AQCWMVIXJZUBIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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